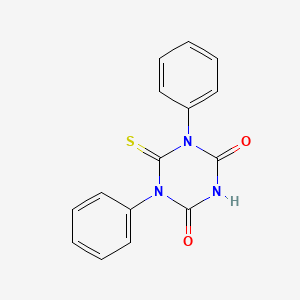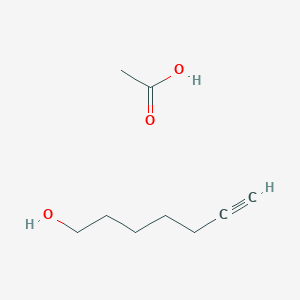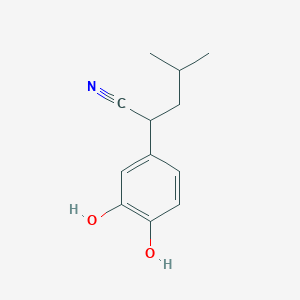![molecular formula C14H14N2O2S B14363867 N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline CAS No. 92245-90-4](/img/structure/B14363867.png)
N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline is an organic compound that features a nitrophenyl group attached to a sulfanyl-methyl linkage, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline typically involves the reaction of 4-nitrothiophenol with N-methyl-4-chloromethyl aniline. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism where the thiophenol attacks the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aniline derivatives.
Applications De Recherche Scientifique
N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that may interact with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-4-{[(4-nitrophenyl)thio]methyl}aniline: Similar structure but with a thioether linkage instead of a sulfanyl group.
N-methyl-4-{[(4-nitrophenyl)amino]methyl}aniline: Similar structure but with an amino linkage instead of a sulfanyl group.
Uniqueness
N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline is unique due to the presence of both a nitrophenyl group and a sulfanyl-methyl linkage, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
92245-90-4 |
|---|---|
Formule moléculaire |
C14H14N2O2S |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
N-methyl-4-[(4-nitrophenyl)sulfanylmethyl]aniline |
InChI |
InChI=1S/C14H14N2O2S/c1-15-12-4-2-11(3-5-12)10-19-14-8-6-13(7-9-14)16(17)18/h2-9,15H,10H2,1H3 |
Clé InChI |
HAKNOZPGWYJNQJ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)CSC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)


![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)

![7,8-Dihydro[1,3]thiazolo[3,2-e]purine](/img/structure/B14363820.png)

silane](/img/structure/B14363836.png)
![2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B14363840.png)
![N-[(2-Bromobenzoyl)carbamothioyl]glycine](/img/structure/B14363845.png)
![Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-](/img/structure/B14363853.png)



